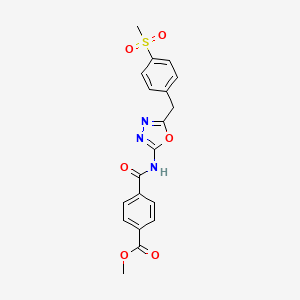

Methyl 4-((5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Description

Methyl 4-((5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a synthetic 1,3,4-oxadiazole derivative characterized by a methyl ester group at the benzoate moiety, a carbamoyl linker, and a 4-(methylsulfonyl)benzyl substituent on the oxadiazole ring. Its structure combines sulfonyl and ester functionalities, which may enhance binding affinity to biological targets and modulate pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name |

methyl 4-[[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6S/c1-27-18(24)14-7-5-13(6-8-14)17(23)20-19-22-21-16(28-19)11-12-3-9-15(10-4-12)29(2,25)26/h3-10H,11H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZCOORRYMPCCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The methylsulfonylbenzyl group is then introduced via nucleophilic substitution reactions. Finally, the benzoate ester is formed through esterification reactions involving methanol and the corresponding benzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The benzoate ester and oxadiazole ring can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the oxadiazole ring could produce different heterocyclic structures.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is primarily studied for its anticancer properties . The oxadiazole moiety is known to exhibit diverse biological activities, including the inhibition of specific kinases involved in cancer cell proliferation. Research has indicated that compounds containing oxadiazole derivatives can effectively target Polo-like kinase 1 (Plk1), which is crucial for cell division and is often overexpressed in various cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies have shown that oxadiazole derivatives can possess significant activity against a range of bacteria and fungi. The methylsulfonyl group enhances solubility and bioavailability, potentially increasing the compound's efficacy against resistant strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects . Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), which play a key role in the inflammatory process. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in Nature highlighted the synthesis of various oxadiazole derivatives and their evaluation as Plk1 inhibitors. This compound was among the most potent compounds tested, showing IC50 values in the low micromolar range against cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In a research article published in Journal of Medicinal Chemistry, a series of oxadiazole derivatives were screened for antimicrobial activity. This compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 4-((5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and methylsulfonylbenzyl group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogues differ primarily in substituents on the oxadiazole ring, sulfonyl/sulfamoyl groups, and ester/amide linkages. Key comparisons include:

Key Observations

Sulfonyl vs. Sulfamoyl Groups :

- The target compound’s methylsulfonyl group (electron-withdrawing) contrasts with LMM5/LMM11’s sulfamoyl groups. Sulfamoyl moieties in LMM5/LMM11 likely enhance hydrogen bonding with thioredoxin reductase, critical for antifungal activity .

- In compound 20, the methylsulfonyl group contributes to Rho/Myocardin inhibition, suggesting sulfonyl groups improve target engagement in diverse pathways .

Ester vs. Amide Linkages :

- The target compound’s methyl ester may act as a prodrug, hydrolyzing to a carboxylic acid in vivo for enhanced solubility. Similar strategies are seen in compound 848 (), where methyl esters are hydrolyzed to active acids .

- LMM5/LMM11 use amide linkages , which improve metabolic stability but may reduce solubility compared to esters .

Substituent Effects on Bioactivity :

- Aryl substituents : LMM5’s 4-methoxyphenylmethyl group enhances antifungal potency compared to LMM11’s furan-2-yl group, likely due to improved hydrophobic interactions .

- Heterocyclic variations : D29 () replaces the benzyl group with a 3,4-dimethoxyphenyl ring, demonstrating how electronic effects modulate binding to bacterial targets .

Biological Activity

Methyl 4-((5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, a complex organic compound, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activity, and implications in medicinal chemistry.

The synthesis of this compound typically involves multiple steps:

- Formation of the Oxadiazole Ring : This is achieved through the cyclization of suitable hydrazides with carboxylic acids under dehydrating conditions.

- Introduction of the Methylsulfonylbenzyl Group : This is done via nucleophilic substitution reactions.

- Esterification : The final step involves the formation of the benzoate ester through reactions with methanol and benzoic acid derivatives.

Chemical Structure

The compound's IUPAC name is methyl 4-[[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate. Its molecular formula is , and it has a molecular weight of approximately 405.42 g/mol .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets such as enzymes or receptors. The oxadiazole ring and the methylsulfonylbenzyl group are crucial in modulating these interactions, influencing binding affinity and specificity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds containing oxadiazole rings have shown moderate to good antimicrobial activity against various pathogens .

Case Study: Antimicrobial Screening

In a study evaluating a series of oxadiazole derivatives, several compounds demonstrated significant antibacterial effects. The results are summarized in Table 1 below:

| Compound | Structure | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|---|

| A | A | 15 |

| B | B | 20 |

| C | C | 18 |

| D | D | 22 |

Note: Values represent average zone diameters in mm from multiple trials.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It acts as a cyclooxygenase (COX) inhibitor, which is significant in reducing inflammation and pain associated with various conditions .

Research Applications

The compound's unique structure makes it a valuable candidate for drug development:

- Medicinal Chemistry : It can serve as a lead compound for synthesizing new drugs targeting specific diseases.

- Material Science : The compound's properties might be harnessed in developing advanced materials such as polymers or coatings due to its chemical stability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.